
4-Chlorophenyl propionate
概要
説明
4-Chlorophenyl propionate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
作用機序
The mechanism of action of 4-Chlorophenyl propionate is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes in the body. This inhibition leads to a decrease in the production of certain biochemicals, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. It has also been shown to have a positive effect on glucose metabolism and insulin sensitivity in animal models.
実験室実験の利点と制限
The advantages of using 4-Chlorophenyl propionate in lab experiments include its high purity, stability, and ease of synthesis. However, it is important to note that it can be toxic if ingested or inhaled, and proper safety precautions should be taken when handling it.
将来の方向性
There are several future directions for research involving 4-Chlorophenyl propionate. One area of interest is its potential use in the treatment of diabetes and other metabolic disorders. Another area of research is its use as a reagent in the synthesis of novel organic compounds with potential therapeutic applications.
Conclusion:
In conclusion, this compound is a valuable compound for scientific research. Its unique chemical properties make it an ideal candidate for research in the fields of chemistry, biology, and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.
科学的研究の応用
4-Chlorophenyl propionate is widely used in scientific research as a reagent in the synthesis of various organic compounds. It is also used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it an ideal candidate for research in the fields of chemistry, biology, and pharmacology.
特性
CAS番号 |
61469-49-6 |
|---|---|
分子式 |
C9H9ClO2 |
分子量 |
184.62 g/mol |
IUPAC名 |
(4-chlorophenyl) propanoate |
InChI |
InChI=1S/C9H9ClO2/c1-2-9(11)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3 |
InChIキー |
XKRRJFYQNKYWPJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=CC=C(C=C1)Cl |
正規SMILES |
CCC(=O)OC1=CC=C(C=C1)Cl |
その他のCAS番号 |
61469-49-6 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


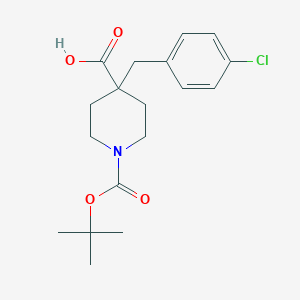

![2-Phenylnaphtho[2,1-b]furan](/img/structure/B184984.png)



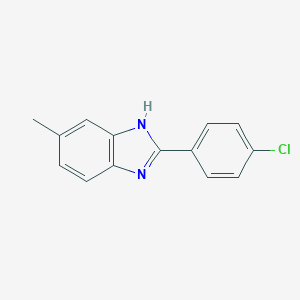
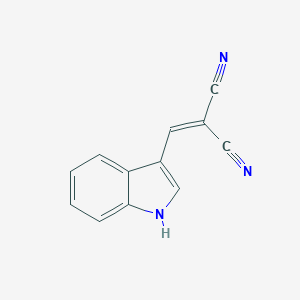
![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)
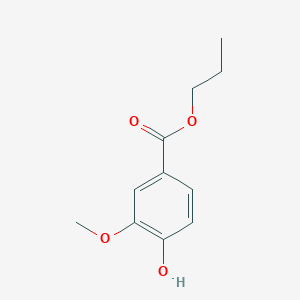
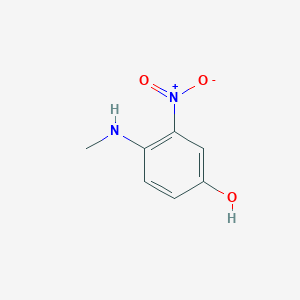
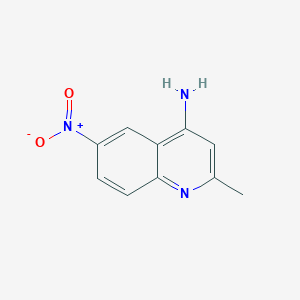
![3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B185004.png)